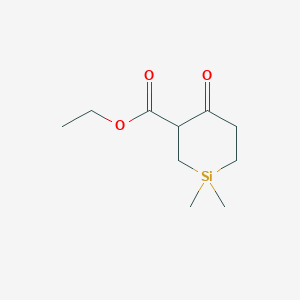
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate is a silicon-containing organic compound It is characterized by the presence of a silicon atom bonded to an ethyl ester group, a dimethyl group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate typically involves the reaction of a silicon-containing precursor with an appropriate esterifying agent. One common method is the reaction of 1,1-dimethyl-4-oxosilinane with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex silicon-containing compounds.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through its silicon-containing functional groups.
Comparación Con Compuestos Similares
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate can be compared with other silicon-containing compounds, such as:
Trimethylsilyl compounds: These compounds contain three methyl groups bonded to silicon and are commonly used in organic synthesis as protecting groups.
Silicon-based esters: Similar to this compound, these compounds contain ester groups bonded to silicon and are used in various chemical reactions.
Propiedades
Fórmula molecular |
C10H18O3Si |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate |
InChI |
InChI=1S/C10H18O3Si/c1-4-13-10(12)8-7-14(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |
Clave InChI |
GHOVVGVTFWXLPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C[Si](CCC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



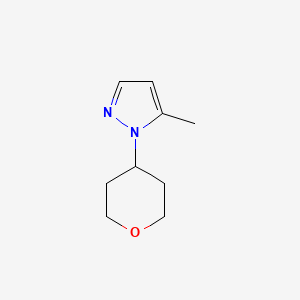
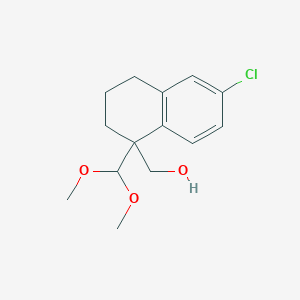
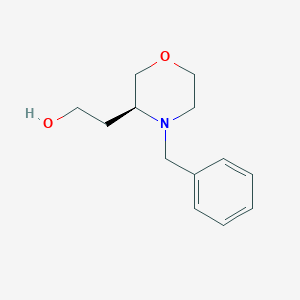
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
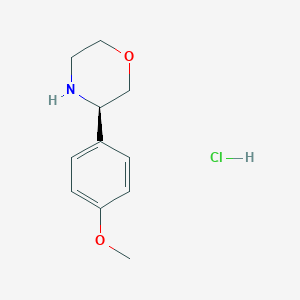
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
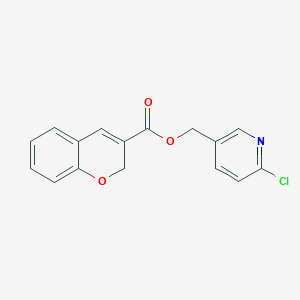

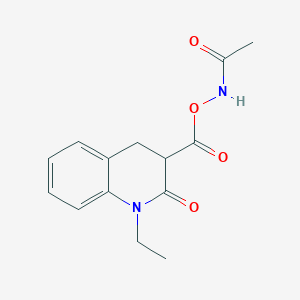
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

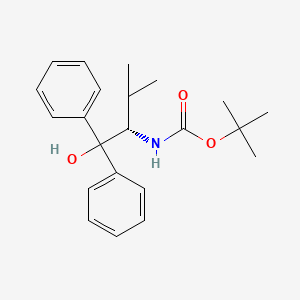
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
